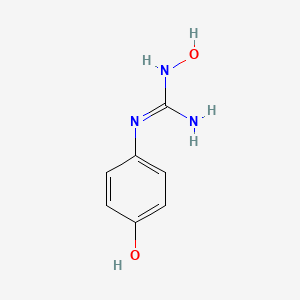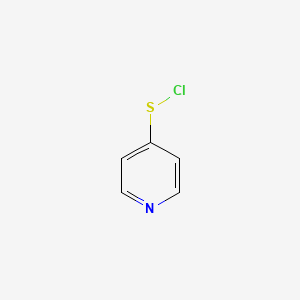![molecular formula C18H18O2 B14234594 (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol CAS No. 380414-65-3](/img/structure/B14234594.png)
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes two inden-1-yl groups and two hydroxyl groups, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and suitable chiral catalysts.
Reaction Conditions: The key step involves the enantioselective hydrogenation of indene to produce the chiral intermediate. This reaction is often carried out under high pressure and in the presence of a chiral catalyst.
Hydroxylation: The chiral intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or other suitable oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TsCl, SOCl2, phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Diols.
Substitution: Tosylates, chlorides, bromides.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a chiral ligand in asymmetric synthesis. It can also be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its chiral nature makes it a candidate for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In the industrial sector, this compound is used in the production of chiral catalysts and ligands for various chemical processes. Its ability to induce chirality in reactions makes it valuable for the synthesis of high-value chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the inden-1-yl groups provide steric interactions that influence the binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.
(1S,2S)-1,2-dihydroxy-1,2-dihydro-1H-inden: A simpler analog with only one inden-1-yl group and two hydroxyl groups.
(1S,2S)-1,2-dihydroxy-1H-indene: Another analog with a different arrangement of hydroxyl groups and inden-1-yl groups.
Uniqueness
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of two inden-1-yl groups. This structure provides distinct steric and electronic properties that can be exploited in various chemical and biological applications. Its ability to form enantiomerically pure compounds makes it valuable in the development of chiral drugs and catalysts.
Propriétés
Numéro CAS |
380414-65-3 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C18H18O2/c19-15-9-11-5-1-3-7-13(11)17(15)18-14-8-4-2-6-12(14)10-16(18)20/h1-8,15-20H,9-10H2/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
BRNWPPMSCLARQU-XSLAGTTESA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=CC=CC=C21)[C@@H]3[C@H](CC4=CC=CC=C34)O)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)C3C(CC4=CC=CC=C34)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
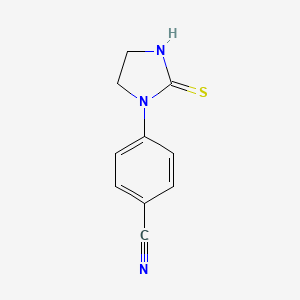
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)

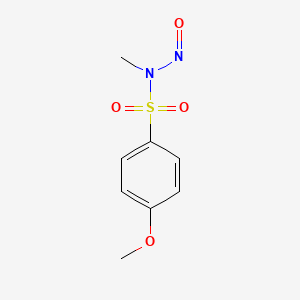

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
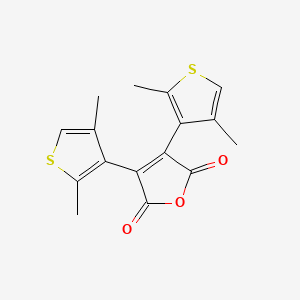
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
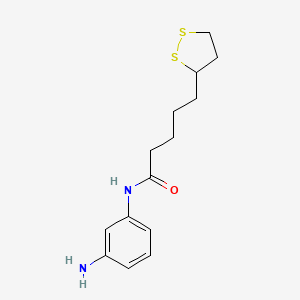
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
